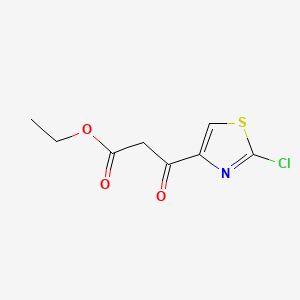

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate

Description

Properties

CAS No. |

2825005-27-2 |

|---|---|

Molecular Formula |

C8H8ClNO3S |

Molecular Weight |

233.67 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |

InChI Key |

PVEMBMJLLYDMAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CSC(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Precursors

One prominent method involves the cyclization of appropriately substituted amino acids or esters with halogenated thiazole precursors. This approach typically includes the following steps:

- Preparation of 2-chloro-4-formylthiazole : This intermediate is synthesized via chlorination of thiazole derivatives or by multistep heterocyclic synthesis involving thiourea and α-halocarbonyl compounds.

- Condensation with Ethyl 3-oxopropanoate : The aldehyde group on the thiazole reacts with ethyl 3-oxopropanoate under basic or acidic conditions, leading to cyclization and formation of the target ester.

This route is supported by patent US20210094954A1 , which describes the synthesis of heterocyclic compounds via condensation and cyclization strategies, emphasizing mild conditions and high yields.

Reaction of Ethyl 2-Chloro-3-oxopropanoate with Thiazole Derivatives

Another widely used method involves the nucleophilic substitution of ethyl 2-chloro-3-oxopropanoate with thiazole derivatives bearing nucleophilic functionalities:

- Starting Material : Ethyl 2-chloro-3-oxopropanoate, which can be prepared by chlorination of ethyl acetoacetate derivatives.

- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack on the chloro group.

- Outcome : The substitution yields the desired heterocyclic ester with high regioselectivity, as demonstrated in the synthesis of related compounds in the literature.

The synthesis of ethyl 2-chloro-3-oxopropanoate itself is described in detail in a study where ethyl 2-chloroacetate reacts with potassium tert-butoxide in diisopropyl ether, providing a high-yield route.

Multicomponent and One-Pot Synthetic Strategies

Recent advances have introduced greener, more efficient one-pot methodologies:

- Multicomponent reactions involving α-halogenated ketones, thiourea derivatives, and aldehydes or ketones facilitate rapid assembly of the heterocyclic core.

- These protocols often employ catalysts such as triethylamine or pyridine, operating under mild reflux conditions, and produce the target compound with high purity and yield.

Research by Gümüş et al. demonstrated a multistep synthesis where thiourea derivatives reacted with α-halogenated ketones under catalytic conditions, leading to thiazole derivatives efficiently.

Heterocyclic Ring Closure via Cyclization of Precursors

Another notable method involves the cyclization of amino-thiazoles with β-ketoesters:

- Step 1 : Synthesis of amino-thiazoles via cyclization of thiourea with α-halogenated compounds.

- Step 2 : Condensation of these intermediates with ethyl 3-oxopropanoate under reflux, promoting intramolecular cyclization to form the heterocyclic ester.

This approach is highlighted in the synthesis of related thiazolyl derivatives, emphasizing operational simplicity and high yields.

Summary of Key Reaction Parameters and Yields

Research Outcomes and Application Insights

Research indicates that these synthetic routes are adaptable for large-scale production, with the multicomponent and one-pot methods offering greener, cost-effective options. The compounds synthesized exhibit significant pharmacological activities, including antimicrobial and anticancer properties, which are linked to their heterocyclic frameworks.

Chemical Reactions Analysis

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

Common reagents and conditions depend on the specific transformation desired.

Scientific Research Applications

Chemistry:

Building Block: It serves as a building block for the synthesis of more complex molecules.

Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.

Biology and Medicine:

Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.

Drug Development: Researchers explore its potential as a scaffold for drug design.

Industry:

Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyridine Derivatives: Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (C₁₀H₁₀N₂O₅, MW ≈ 238 g/mol) and Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (C₁₀H₉ClN₂O₅, MW ≈ 272.45 g/mol) feature nitro and chloro-nitro substituents on a pyridine ring. These electron-withdrawing groups increase acidity of α-hydrogens, enhancing reactivity in nucleophilic reactions. Yields for these compounds are moderate (45–50%) . Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate (C₈H₉BrNO₃, MW ≈ 199.23 g/mol) contains a bromine atom, which may improve leaving-group capacity in substitution reactions compared to chlorine .

- Thiazole vs. Furan Derivatives: The thiazole core in the target compound offers aromatic stability and sulfur-mediated electronic effects, which are advantageous in drug design (e.g., enzyme inhibition). In contrast, Ethyl 3-(2-furyl)-3-oxopropanoate (C₉H₁₀O₄, MW ≈ 182.17 g/mol) has a less aromatic furan ring, reducing resonance stabilization and altering reactivity in cycloadditions .

Halogen-Substituted Aromatic Derivatives

- Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (C₁₁H₁₀F₂O₃, MW ≈ 220 g/mol) leverages fluorine’s electronegativity to enhance metabolic stability and bioavailability, a trait critical in pharmaceuticals .

- ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE (C₁₁H₇ClF₃O₃) combines chlorine and fluorine atoms, optimizing lipophilicity and resistance to oxidative degradation. This compound is linked to Sitafloxacin impurities, underscoring its pharmaceutical relevance .

Molecular Weight and Reactivity Trends

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate | C₈H₇ClNO₃S | 232.52 | 2-Cl-thiazole | Pharmaceuticals, agrochemicals |

| Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate | C₁₀H₁₀N₂O₅ | ~238 | 3-NO₂-pyridine | Organic synthesis |

| Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | C₈H₉BrNO₃ | 199.23 | 5-Br-pyridine | Catalytic intermediates |

| Ethyl 3-(2-furyl)-3-oxopropanoate | C₉H₁₀O₄ | 182.17 | 2-Furyl | Polymer precursors |

| Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C₁₁H₁₀F₂O₃ | ~220 | 2,4-diF-phenyl | Drug candidates |

| ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | C₁₁H₇ClF₃O₃ | ~288.5 | 3-Cl,2,4,5-triF-phenyl | Antibiotic impurities |

Key Observations :

- Thiazole- and pyridine-based compounds generally exhibit higher molecular weights compared to furan derivatives, influencing solubility and bioavailability.

- Halogen substituents (Cl, Br, F) enhance electrophilicity and stability, with fluorine offering unique advantages in drug design .

- Nitro groups increase reactivity but may reduce biocompatibility due to toxicity risks .

Biological Activity

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Information

- Molecular Formula : CHClNOS

- SMILES : CCOC(=O)CC(=O)C1=CSC(=N1)Cl

- InChI : InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has shown promising results in preliminary studies against various bacterial strains. For instance, a study highlighted its potential as an antibacterial agent against Staphylococcus aureus, demonstrating effective inhibition at concentrations below 50 µg/mL .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways critical for microbial survival or viral replication. Thiazole derivatives often interact with biological targets through hydrogen bonding and π-stacking interactions, which could disrupt essential cellular processes.

Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting its potential as a lead compound for further development in antibacterial therapies .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of thiazole-containing compounds. The study revealed that modifications to the thiazole ring significantly impacted biological activity. This compound was noted for its favorable pharmacokinetic properties and moderate toxicity profile, making it a candidate for optimization in drug design .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC = 25 µg/mL against S. aureus | |

| Antiviral | Potential RdRp inhibitor | |

| Toxicity | Moderate toxicity profile |

Structure Activity Relationship Insights

Q & A

Q. What are the key structural features and physicochemical properties of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate relevant to its reactivity?

The compound features a 1,3-thiazole ring substituted with a chlorine atom at the 2-position and an ethyl ester-linked β-keto group at the 4-position. Key structural attributes include:

- Electrophilic carbonyl carbon : Facilitates nucleophilic attacks, enabling reactions like condensation or cyclization.

- Chlorothiazole moiety : Enhances electronic effects and potential bioactivity.

- Ester group : Hydrolyzable under acidic/basic conditions, enabling derivatization.

Physicochemical properties (e.g., solubility, logP) are inferred from analogs like Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate, which requires inert conditions for stability due to its reactive β-keto ester group . Handling precautions include using chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators for aerosol protection .

Q. What are the established synthetic routes for this compound, and what are the critical parameters for optimizing yield and purity?

A common route involves acylation of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl malonyl chloride under controlled conditions:

Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.

Solvents : Anhydrous dichloromethane or THF to prevent hydrolysis.

Temperature : Maintain 0–5°C during acylation to minimize side reactions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Yield optimization requires strict moisture control and stoichiometric equivalence of reactants. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize and confirm the structure of this compound and its derivatives?

- <sup>1</sup>H NMR :

- β-keto ester protons appear as a singlet at δ ~3.8–4.2 ppm (CH2CO).

- Thiazole protons (H-5) resonate as a singlet at δ ~7.5–8.0 ppm.

- <sup>13</sup>C NMR :

- Carbonyl carbons (C=O) at δ ~165–175 ppm.

- Chlorinated thiazole carbons (C-2) at δ ~125–130 ppm.

- IR : Strong C=O stretches at ~1700–1750 cm<sup>−1</sup> (ester and ketone).

- MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 245 (calculated for C8</sup>H7ClNO3S).

For crystallographic validation, SHELXL refinement (via SHELX software suite) is recommended for resolving bond angles and torsional strain .

Q. What strategies are recommended for resolving discrepancies in biological activity data between this compound and structurally similar compounds?

- Comparative SAR Analysis :

- Tabulate analogs (e.g., pyridine or phenyl substitutions) to identify bioactivity trends (see Table 1).

- Example: Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate shows reduced antimicrobial activity compared to the thiazole analog, suggesting the thiazole ring enhances target binding .

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| Thiazole derivative | 2-Cl, 4-β-keto ester | 12.5 |

| Pyridine derivative | 5-Cl, 3-β-keto ester | 45.8 |

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Chiral Resolution :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during β-keto ester formation.

- Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Catalysis :

Methodological Notes

- Safety : Always conduct reactions under inert atmospheres (N2/Ar) due to the compound’s sensitivity to moisture and oxidation .

- Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw, Gaussian) to confirm assignments .

For structural ambiguities, consult the SHELX CIF toolkit for crystallographic refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.